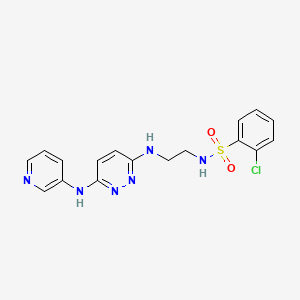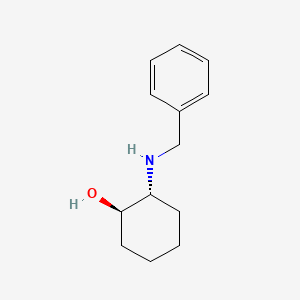![molecular formula C16H18N2O B2534182 7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline CAS No. 2418704-53-5](/img/structure/B2534182.png)
7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline is a complex organic compound that features an aziridine ring, a cyclopropylmethyl group, and an isoquinoline moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant strain and reactivity. The presence of these functional groups makes this compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an epoxide with an amine under basic conditions.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the cyclopropylmethyl moiety.
Formation of the Isoquinoline Moiety: The isoquinoline structure can be synthesized through a Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds or carbonyl groups to their corresponding alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium on carbon (Pd/C)
Substitution: Amines, Thiols
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alkanes, Alcohols
Substitution: Amino derivatives, Thiol derivatives
Scientific Research Applications
7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA replication. The cyclopropylmethyl group and isoquinoline moiety may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: Contains the cyclopropylmethyl group, used in the synthesis of pharmaceuticals and agrochemicals.
Isoquinoline: A bicyclic aromatic compound, used as a precursor in the synthesis of various alkaloids and pharmaceuticals.
Uniqueness
7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aziridine ring makes it highly reactive, while the cyclopropylmethyl group and isoquinoline moiety provide additional structural complexity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-12(1)9-18-10-15(18)11-19-16-4-3-13-5-6-17-8-14(13)7-16/h3-8,12,15H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZOOMNVDZNEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC4=C(C=C3)C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2534099.png)

![3H-spiro[1,3-benzothiazole-2,4'-oxane]](/img/structure/B2534104.png)
![ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2534105.png)

![1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2534108.png)

![N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2534112.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2534113.png)
![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate](/img/structure/B2534115.png)
![3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE](/img/structure/B2534116.png)


![6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2534122.png)
